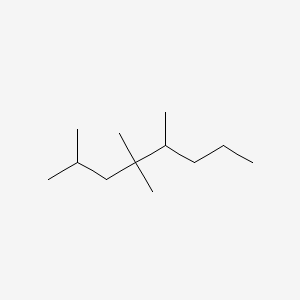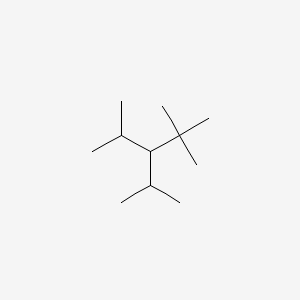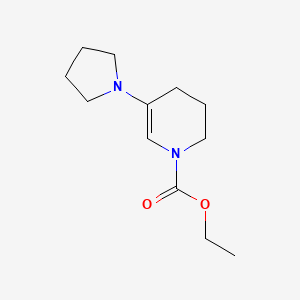
1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-5-(1-pyrrolidinyl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-5-(1-pyrrolidinyl)-, ethyl ester is a heterocyclic compound that contains both pyridine and pyrrolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-5-(1-pyrrolidinyl)-, ethyl ester typically involves the reaction of pyridine derivatives with pyrrolidine under specific conditions. One common method involves the use of ethyl chloroformate as a reagent to introduce the ethyl ester group. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-5-(1-pyrrolidinyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
The major products formed from these reactions include N-oxides, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-5-(1-pyrrolidinyl)-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-5-(1-pyrrolidinyl)-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access .
Comparison with Similar Compounds
Similar Compounds
Pyridinecarboxylic acid derivatives: These compounds share the pyridine ring but differ in the substituents attached to the ring.
Pyrrolidine derivatives: These compounds contain the pyrrolidine ring but may have different functional groups attached.
Uniqueness
1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-5-(1-pyrrolidinyl)-, ethyl ester is unique due to the combination of both pyridine and pyrrolidine rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
61995-14-0 |
|---|---|
Molecular Formula |
C12H20N2O2 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
ethyl 5-pyrrolidin-1-yl-3,4-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C12H20N2O2/c1-2-16-12(15)14-9-5-6-11(10-14)13-7-3-4-8-13/h10H,2-9H2,1H3 |
InChI Key |
OQUKINFOUVOAOM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCCC(=C1)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


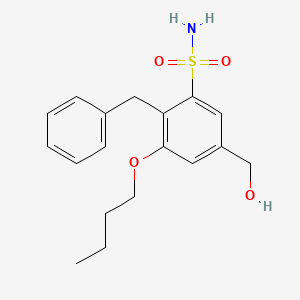


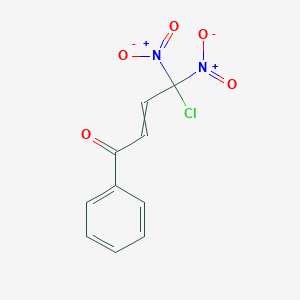
![Dodecyl(dimethyl)[(triethoxysilyl)methyl]phosphanium chloride](/img/structure/B14545709.png)

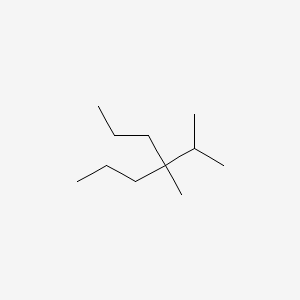
![3,4,5,6-Tetrahydro-2lambda~6~-cyclopenta[c]thiophene-2,2(1H)-dione](/img/structure/B14545731.png)
methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14545735.png)
![Ethyl chloro{2-[2-(cyanomethoxy)phenyl]hydrazinylidene}acetate](/img/structure/B14545737.png)
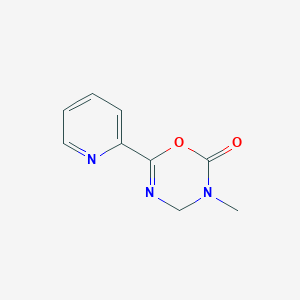
![1-Bromobicyclo[4.2.1]nonane](/img/structure/B14545746.png)
